molecular formula C11H21N3O2 B14792695 N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide

Cat. No.: B14792695
M. Wt: 227.30 g/mol
InChI Key: QGZLRGBYTIHKGD-UHFFFAOYSA-N
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Description

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide typically involves the formation of the piperidine ring followed by the introduction of the acetamide group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction may yield reduced piperidine derivatives .

Scientific Research Applications

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide is unique due to its specific chemical structure and the presence of both the piperidine and acetamide groups. This combination of functional groups may confer unique biological activities and therapeutic potential compared to other piperidine derivatives .

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-10(4-6-14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)

InChI Key

QGZLRGBYTIHKGD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CNC(=O)C)N

Origin of Product

United States

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